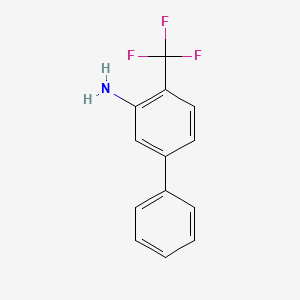

3-Amino-4-(trifluoromethyl)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F3N |

|---|---|

Molecular Weight |

237.22 g/mol |

IUPAC Name |

5-phenyl-2-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)11-7-6-10(8-12(11)17)9-4-2-1-3-5-9/h1-8H,17H2 |

InChI Key |

QAKNEPAGIOUNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-4'-(trifluoromethyl)biphenyl

Abstract: This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 3-Amino-4'-(trifluoromethyl)biphenyl. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science who require detailed information on this specific molecule. The guide includes a summary of physical constants, methodologies for property determination, and a logical workflow for its synthesis and characterization.

Disclaimer: The chemical name "3-Amino-4-(trifluoromethyl)biphenyl" can be ambiguous regarding the position of the substituents. This document focuses on the well-documented isomer 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine , with the CAS Number 400747-98-0 , for which reliable physical data is available.

Core Physical Properties

The fundamental physical and chemical characteristics of 3-Amino-4'-(trifluoromethyl)biphenyl are crucial for its handling, application, and integration into synthetic and analytical workflows. These properties have been aggregated from supplier technical data sheets and are presented below.

Data Presentation: Physical Properties of 3-Amino-4'-(trifluoromethyl)biphenyl

| Property | Value | Reference |

| CAS Number | 400747-98-0 | [1] |

| Molecular Formula | C₁₃H₁₀F₃N | [1] |

| Molecular Weight | 237.22 g/mol | [1] |

| Appearance | Yellow to pale yellow solid | |

| Melting Point | 90 to 94 °C | |

| Boiling Point | 330.9 °C at 760 mmHg | |

| Density | 1.245 g/cm³ | |

| Solubility | Data not available. Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |

| Storage Condition | Sealed in a dry environment, store at room temperature. |

Experimental Protocols

The determination of physical properties and the synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl rely on established laboratory techniques. This section outlines representative protocols relevant to this compound.

The synthesis of unsymmetrical biphenyls such as 3-Amino-4'-(trifluoromethyl)biphenyl is commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an arylboronic acid with an aryl halide.

Reaction Scheme: (3-Aminophenyl)boronic acid + 1-Bromo-4-(trifluoromethyl)benzene → 3-Amino-4'-(trifluoromethyl)biphenyl

General Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene, 1.0 eq.), the arylboronic acid (e.g., (3-aminophenyl)boronic acid, 1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent such as toluene, dioxane, or DMF, and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the pure biphenyl product.

Melting Point Determination: The melting point is determined using a calibrated melting point apparatus. A small, finely powdered sample of the purified compound is packed into a capillary tube. The tube is heated slowly (e.g., at a rate of 1-2 °C per minute) in the apparatus, and the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation is primarily achieved through ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Record the spectra on an NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Features: The spectrum would show characteristic signals for the aromatic protons in the biphenyl system. The chemical shifts and coupling patterns would confirm the substitution pattern. The amino group (-NH₂) protons would likely appear as a broad singlet.

-

Expected ¹³C NMR Features: The spectrum would display the correct number of carbon signals corresponding to the molecular structure, with the trifluoromethyl group causing a characteristic quartet for the carbon it is attached to due to C-F coupling.

Mandatory Visualization: Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 3-Amino-4'-(trifluoromethyl)biphenyl, as described in the protocols above.

References

An In-depth Technical Guide to 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl

Disclaimer: Initial searches for the chemical "3-Amino-4-(trifluoromethyl)biphenyl" yielded limited public data, suggesting it is a less common or well-documented compound. To provide a comprehensive technical guide as requested, this document focuses on the closely related and well-characterized isomer, 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl , which has the CAS Number 400747-98-0 . This analog shares key structural motifs relevant to researchers, scientists, and drug development professionals.

Core Compound Identification and Structure

The subject of this technical guide is 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl . This organic compound is a biphenyl derivative, meaning it has a core structure of two connected benzene rings. It is substituted with an amino group (-NH2) on one ring and a trifluoromethyl group (-CF3) on the other.

Chemical Structure:

Technical Guide: Solubility and Properties of Amino-Trifluoromethyl-Biphenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility characteristics of amino-trifluoromethyl-biphenyl compounds, with a specific focus on isomers of "3-Amino-4-(trifluoromethyl)biphenyl." A comprehensive search for quantitative solubility data for the exact molecule "this compound" did not yield specific results, suggesting it is a less commonly synthesized or characterized isomer. This guide therefore provides available data on closely related isomers and outlines general experimental protocols for determining the solubility of such aromatic compounds. The information is intended to serve as a valuable resource for researchers in drug development and chemical synthesis by providing a comparative data framework and practical methodologies.

Introduction

Amino-trifluoromethyl-biphenyls are a class of organic compounds that hold significant interest in medicinal chemistry and materials science. The presence of a biphenyl scaffold, an amino group, and a trifluoromethyl group imparts a unique combination of properties, including potential biological activity and altered physicochemical characteristics such as lipophilicity and metabolic stability. Understanding the solubility of these compounds is a critical first step in their development as potential pharmaceutical intermediates or active ingredients.

This document summarizes the available physical and chemical property data for isomers of the requested compound and provides standardized experimental protocols for solubility determination.

Physicochemical Properties of Amino-Trifluoromethyl-Biphenyl Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Notes |

| 3-Amino-4'-(trifluoromethyl)biphenyl hydrochloride | 1211195-38-8 | C₁₃H₁₁ClF₃N | 273.68 | Solid | Hydrochloride salt form.[1][2] |

| 3-Amino-4'-(trifluoromethyl)-1,1'-biphenyl | 400747-98-0 | C₁₃H₁₀F₃N | 237.22 | - | Data from chemical suppliers.[3] |

| 4-Amino-2'-(trifluoromethyl)biphenyl hydrochloride | 811842-57-6 | C₁₃H₁₁ClF₃N | 273.68 | Solid | Purity reported as ≥95%.[4] |

| 4-Amino-3',5'-bis(trifluoromethyl)biphenyl | 327-78-6 | C₁₄H₉F₆N | 305.22 | White to off-white crystalline solid | Slightly soluble in organic solvents; insoluble in water.[5] |

| 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | 341-58-2 | C₁₄H₁₀F₆N₂ | 320.23 | - | Data from a commercial supplier.[6] |

Note: The solubility for most of these compounds is not quantitatively documented in readily accessible sources. General solubility characteristics for biphenyl compounds indicate they are typically insoluble in water but soluble in common organic solvents[7].

Experimental Protocols for Solubility Determination

For a novel or less-characterized compound like "this compound," experimental determination of solubility is necessary. The following are standard methodologies employed in the pharmaceutical industry.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation: Add an excess amount of the crystalline test compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, DMSO, methanol, acetonitrile).

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or mol/L.

Kinetic Solubility Method

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer, and the point at which the compound precipitates is determined.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Aqueous Buffer: Transfer a small volume of each dilution to another plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1211195-38-8・3-Amino-4'-(trifluoromethyl)biphenyl hydrochloride・3-Amino-4'-(trifluoromethyl)biphenyl hydrochloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 4-amino-3',5'-bis(trifluoromethyl)biphenyl 95% - Cas No: 327-78-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | Seika Corporation [waseika.com]

- 7. Biphenyl - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 3-Amino-4-(trifluoromethyl)biphenyl: A Technical Guide

For Immediate Release

A Comprehensive Spectroscopic Profile of 3-Amino-4-(trifluoromethyl)biphenyl for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established correlation tables and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 - 7.3 | m | 5H | Phenyl group protons |

| ~ 7.2 | d | 1H | H-5 |

| ~ 6.9 | d | 1H | H-6 |

| ~ 6.8 | s | 1H | H-2 |

| ~ 3.8 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-3 |

| ~ 140 | C-1' |

| ~ 132 | C-1 |

| ~ 129 | C-3', C-5' |

| ~ 128 | C-2', C-6' |

| ~ 127 | C-4' |

| ~ 125 (q, ¹JCF ≈ 270 Hz) | -CF₃ |

| ~ 122 (q, ²JCF ≈ 30 Hz) | C-4 |

| ~ 118 | C-5 |

| ~ 115 | C-6 |

| ~ 113 | C-2 |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1600 | Strong | N-H bend |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 239 | High | [M]⁺ (Molecular Ion) |

| 220 | Moderate | [M - F]⁺ |

| 170 | Moderate | [M - CF₃]⁺ |

| 152 | Moderate | [M - CF₃ - NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) would be dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum would be recorded over a range of 4000-400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) would be introduced into the ion source. The mass spectrum would be recorded over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Relationship between the chemical compound and the information obtained from different spectroscopic techniques.

Discovery and history of trifluoromethylated biphenylamines

An in-depth technical guide on the discovery and history of trifluoromethylated biphenylamines for researchers, scientists, and drug development professionals.

Introduction

The introduction of trifluoromethyl (CF3) groups into bioactive molecules is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This guide explores the discovery and historical development of trifluoromethylated biphenylamines, a class of compounds with significant therapeutic applications. We will delve into their synthesis, mechanism of action, and structure-activity relationships, with a focus on key examples that have shaped the field.

The Advent of Trifluoromethyl Groups in Drug Discovery

The unique properties of the trifluoromethyl group, such as its high electronegativity, steric bulk, and metabolic stability, have made it a valuable substituent in drug design. The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to improved pharmacokinetic profiles. Furthermore, the lipophilic nature of the CF3 group can enhance membrane permeability and target engagement.

Discovery and Development of Tolfenamic Acid: A Case Study

A prominent example of a trifluoromethylated biphenylamine is tolfenamic acid, a nonsteroidal anti-inflammatory drug (NSAID).

Historical Context: Tolfenamic acid, 2-[(3-chloro-2-methylphenyl)amino]-3-(trifluoromethyl)benzoic acid, was first synthesized and patented in the 1970s. Its development was part of a broader effort to discover novel NSAIDs with improved efficacy and tolerability.

Mechanism of Action: Like other NSAIDs, tolfenamic acid's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Tolfenamic acid is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.

Quantitative Data

The following table summarizes key quantitative data for tolfenamic acid.

| Parameter | Value | Reference |

| IUPAC Name | 2-[(3-chloro-2-methylphenyl)amino]-3-(trifluoromethyl)benzoic acid | |

| Molecular Formula | C15H11ClF3NO2 | |

| Molecular Weight | 315.7 g/mol | |

| Melting Point | 212-214 °C | |

| pKa | 3.6 | |

| LogP | 5.2 | |

| COX-1 IC50 | ~0.1 µM | |

| COX-2 IC50 | ~0.1 µM |

Experimental Protocols

Synthesis of Tolfenamic Acid

A common synthetic route to tolfenamic acid involves the Ullmann condensation, a copper-catalyzed reaction between an amine and an aryl halide.

Materials:

-

2-bromo-3-(trifluoromethyl)benzoic acid

-

3-chloro-2-methylaniline

-

Potassium carbonate (K2CO3)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 2-bromo-3-(trifluoromethyl)benzoic acid (1.0 eq) and 3-chloro-2-methylaniline (1.2 eq) in DMF, add K2CO3 (2.0 eq) and CuI (0.1 eq).

-

Heat the reaction mixture at 120 °C for 12 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the mixture into water and acidify with 1M HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford tolfenamic acid.

In Vitro COX Inhibition Assay

The inhibitory activity of tolfenamic acid against COX-1 and COX-2 can be determined using a variety of commercially available assay kits. A common method is the colorimetric COX inhibitor screening assay.

Principle: This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure (General Outline):

-

Prepare a series of dilutions of tolfenamic acid in a suitable buffer.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme, heme, and the test compound (tolfenamic acid) or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37 °C for a specified time (e.g., 5 minutes).

-

Add the colorimetric substrate (TMPD) and measure the absorbance at 590 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of tolfenamic acid.

Caption: Inhibition of the prostaglandin synthesis pathway by tolfenamic acid.

Conclusion

The development of trifluoromethylated biphenylamines, exemplified by tolfenamic acid, highlights a successful strategy in medicinal chemistry. The incorporation of the trifluoromethyl group confers desirable physicochemical and pharmacokinetic properties, leading to potent and effective therapeutic agents. Further research into this class of compounds continues to yield novel molecules with diverse biological activities, underscoring the enduring importance of this structural motif in drug discovery.

The Pivotal Role of 3-Amino-4-(trifluoromethyl)biphenyl in Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile intermediate, 3-amino-4-(trifluoromethyl)biphenyl, has emerged as a critical building block in the development of novel therapeutics and advanced materials. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it a highly sought-after component in medicinal chemistry and polymer science. This guide provides a comprehensive overview of its potential research applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in synthetic and biological pathways.

Core Physicochemical Properties

The strategic placement of the trifluoromethyl (-CF3) group on the biphenyl scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. These properties are paramount in the design of effective and safe pharmaceuticals.

| Property | Value | Reference |

| Molecular Formula | C13H10F3N | [1] |

| Molecular Weight | 237.22 g/mol | [1] |

| Density | 1.245 g/cm³ | [2] |

| LogP (calculated) | 3.6 | [1] |

Applications in Medicinal Chemistry: A Scaffold for Potent Kinase Inhibitors

The this compound moiety is a key pharmacophore in a number of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy. The trifluoromethyl group often enhances the binding affinity and selectivity of these inhibitors.

As a Precursor to BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)

Derivatives of this compound have been instrumental in the design of inhibitors targeting the Bcr-Abl fusion protein, the causative agent of CML. These inhibitors are designed to fit into the ATP-binding site of the kinase, preventing its activity and halting the proliferation of cancer cells.

Table 1: Biological Activity of a Kinase Inhibitor Incorporating a 3-Amino-4-(trifluoromethyl)phenyl Moiety

| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) | Reference |

| TL8 | Bcr-AblT315I | 2.5 | K562 | 15 | [3] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. GI50: The concentration of a drug that inhibits the growth of a cell population by 50%.

In the Synthesis of PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for drug development. The this compound scaffold has been utilized in the synthesis of dual PI3K/mTOR inhibitors, which can simultaneously block multiple points in this critical cancer-promoting pathway.

Applications in Materials Science: Building Blocks for High-Performance Polyimides

The introduction of trifluoromethyl groups into polymer backbones can significantly enhance their properties. Diamines derived from this compound are used to synthesize fluorinated polyimides. These materials exhibit excellent thermal stability, low dielectric constants, and good solubility in organic solvents, making them suitable for applications in microelectronics and aerospace.[4]

Table 2: Properties of Fluorinated Polyimides Derived from a Diamine Containing the Trifluoromethyl-Biphenyl Moiety

| Property | Value | Conditions | Reference |

| Glass Transition Temperature (Tg) | up to 316 °C | DSC in nitrogen | [4] |

| 5% Weight Loss Temperature | up to 531 °C | In synthetic air | [4] |

| Dielectric Constant | 2.74 - 3.2 | at 1 MHz | [4] |

| Water Absorption | 0.2 - 0.7% | - | [4] |

Experimental Protocols

General Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[5] This protocol provides a general procedure for the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

Figure 1: General Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Materials:

-

3-Bromo-4-(trifluoromethyl)aniline

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction flask, add 3-bromo-4-(trifluoromethyl)aniline (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent and water to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizing Workflows and Pathways

Synthetic Workflow for a Kinase Inhibitor

The following diagram illustrates a generalized synthetic workflow for the preparation of a kinase inhibitor using this compound as a key intermediate.

Figure 2: Synthetic workflow for a kinase inhibitor.

Simplified BCR-ABL Signaling Pathway

This diagram depicts a simplified representation of the BCR-ABL signaling pathway, which is aberrantly activated in Chronic Myeloid Leukemia and is a key target for inhibitors derived from this compound.

Figure 3: Simplified BCR-ABL signaling pathway and the point of inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant potential in both medicinal chemistry and materials science. Its unique properties, stemming from the trifluoromethyl group, enable the development of potent kinase inhibitors and high-performance polymers. The synthetic accessibility of this compound, primarily through robust methods like the Suzuki-Miyaura coupling, ensures its continued importance in academic and industrial research. Further exploration of this versatile building block is expected to yield novel molecules with enhanced functionalities for a wide range of applications.

References

- 1. 3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-ol | C13H10F3NO2 | CID 162558400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of Novel "3-Amino-4-(trifluoromethyl)biphenyl" Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of novel "3-Amino-4-(trifluoromethyl)biphenyl" derivatives, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates, making this biphenyl derivative a valuable building block for the development of new therapeutic agents.[1] This guide details the primary synthetic strategies, provides exemplary experimental protocols, and explores the relevance of these compounds in targeting key signaling pathways in disease.

Core Synthetic Strategies

The construction of the "this compound" core and its derivatives primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of the biaryl C-C bond and the Buchwald-Hartwig amination for the introduction of the amino group. The choice of strategy depends on the availability of starting materials.

1. Suzuki-Miyaura Coupling Route: This approach involves the coupling of an appropriately substituted aryl halide or triflate with a corresponding arylboronic acid or ester. For the synthesis of the parent "this compound", this can be achieved by reacting 3-bromo-4-(trifluoromethyl)aniline with phenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.[2][3][4]

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key synthetic transformations. The presented data is a representative compilation from literature on analogous systems and serves as a strong starting point for the synthesis of a wide range of "this compound" derivatives.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction to form the biphenyl scaffold.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol:

To a solution of 3-bromo-4-(trifluoromethyl)aniline (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, potassium carbonate (2.0 eq) is added. The mixture is degassed with argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Table 1: Representative Data for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-4-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 3-Iodo-4-(trifluoromethyl)aniline | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 92 |

| 3 | 3-Bromo-4-(trifluoromethyl)aniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |

Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a typical Buchwald-Hartwig amination to introduce the amino group.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides [organic-chemistry.org]

The Versatile Building Block: An In-depth Technical Guide to 3-Amino-4'-(trifluoromethyl)biphenyl in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the plethora of fluorinated building blocks, aminobiphenyls bearing a trifluoromethyl group are of particular interest due to their prevalence in a range of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of 3-Amino-4'-(trifluoromethyl)biphenyl , a versatile bifunctional building block. Due to the limited availability of detailed public information on the specific isomer 3-Amino-4-(trifluoromethyl)biphenyl, this document will focus on the closely related and more extensively documented isomer, 3-Amino-4'-(trifluoromethyl)biphenyl (CAS No. 400747-98-0). This guide will delve into its synthesis, key reactions, and applications, offering detailed experimental protocols and structured data to facilitate its use in the laboratory.

Core Properties and Data

3-Amino-4'-(trifluoromethyl)biphenyl is a yellow to pale yellow solid. Its key physical and chemical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference |

| CAS Number | 400747-98-0 | [1] |

| Molecular Formula | C₁₃H₁₀F₃N | [1] |

| Molecular Weight | 237.22 g/mol | [1] |

| Appearance | Yellow to pale yellow solid | [1] |

| Melting Point | 90 to 94 °C | [1] |

| Boiling Point | 330.9 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

Synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl

The primary route for the synthesis of 3-Amino-4'-(trifluoromethyl)biphenyl and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms the crucial carbon-carbon bond between the two phenyl rings.

A general and efficient method involves the coupling of an appropriately substituted bromoaniline with a trifluoromethylphenylboronic acid.

Caption: Synthetic pathway to 3-Amino-4'-(trifluoromethyl)biphenyl.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation of the Suzuki-Miyaura reaction for the synthesis of substituted biphenyls and should be optimized for specific substrates.[2][3]

Materials:

-

Aryl halide (e.g., 2-Bromo-5-aminobenzotrifluoride) (1.0 eq)

-

Arylboronic acid (e.g., 4-(Trifluoromethyl)phenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., a mixture of Toluene and Water, or Dioxane and Water)

Procedure:

-

To an oven-dried flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biphenyl product.

Applications in Organic Synthesis

The bifunctional nature of 3-Amino-4'-(trifluoromethyl)biphenyl, possessing a nucleophilic amino group and a biphenyl core that can be further functionalized, makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[4][5][6]

Buchwald-Hartwig Amination

The amino group of 3-Amino-4'-(trifluoromethyl)biphenyl can readily participate in palladium-catalyzed Buchwald-Hartwig amination reactions to form triarylamines.[7][8] This reaction is a powerful tool for constructing carbon-nitrogen bonds.

Caption: Buchwald-Hartwig amination using the title compound.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general procedure for the Buchwald-Hartwig amination.[7][8]

Materials:

-

3-Amino-4'-(trifluoromethyl)biphenyl (1.0 eq)

-

Aryl halide (Ar-X, where X = Cl, Br, I) or triflate (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (0.01-0.05 eq)

-

Phosphine ligand (e.g., XPhos, SPhos, or RuPhos) (0.02-0.10 eq)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 eq)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and base.

-

Add the aryl halide and 3-Amino-4'-(trifluoromethyl)biphenyl.

-

Add the anhydrous, deoxygenated solvent.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the triarylamine product.

Synthesis of Amides and Carbamates

The amino group can also be acylated to form amides or react with chloroformates to produce carbamates. These functional groups are prevalent in many bioactive molecules and can serve as key intermediates for further transformations.

Caption: Derivatization of the amino group.

Conclusion

3-Amino-4'-(trifluoromethyl)biphenyl is a valuable and versatile building block in organic synthesis. Its utility stems from the presence of two key functional handles: a reactive amino group amenable to a variety of transformations and a biphenyl scaffold that is a common feature in many biologically active compounds. The trifluoromethyl group imparts unique electronic and physiological properties, making this compound particularly attractive for the synthesis of novel pharmaceuticals and agrochemicals. The synthetic routes to and from this building block are well-established, relying on robust and high-yielding palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize 3-Amino-4'-(trifluoromethyl)biphenyl in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Preliminary Biological Screening of 3-Amino-4-(trifluoromethyl)biphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening approaches relevant to the novel compound 3-Amino-4-(trifluoromethyl)biphenyl. While specific experimental data for this exact molecule is not extensively available in published literature, this document outlines the established methodologies and potential biological activities based on studies of structurally related analogs containing the trifluoromethyl-biphenyl scaffold. The strategic incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and target binding affinity.

Rationale for Screening: The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug discovery. Its strong electron-withdrawing nature and lipophilicity can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of a biphenyl scaffold, the introduction of a -CF3 group alongside an amino functionality can modulate interactions with biological targets, making compounds of this class promising candidates for anticancer and antimicrobial screening.

In Vitro Anticancer Screening

A primary area of investigation for novel trifluoromethylated biphenyl derivatives is their potential as anticancer agents. The preliminary assessment of cytotoxic activity is typically conducted using a panel of human cancer cell lines.

Representative Data from Analog Studies

While specific IC50 values for this compound are not publicly documented, studies on analogous compounds have demonstrated notable activity. For instance, a structurally related compound, 3-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, has shown inhibitory capacity against non-small cell lung cancer (A549) and gastric cancer (BGC-823) cell lines. Furthermore, other trifluoromethylated succinimides have exhibited activity against leukemia, non-small cell lung cancer, and renal cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.

Table 1: Representative Anticancer Screening Data for Structurally Related Trifluoromethyl Compounds

| Compound Class | Assay Type | Cell Line Panel | Observed Activity |

| Trifluoromethyl-phenyl Indazole Carboxamide | Cytotoxicity Assay | A549 (Lung), BGC-823 (Gastric) | Inhibitory capacity observed |

| Trifluoromethyl Succinimides | NCI-60 Screen | 60 Human Cancer Cell Lines | Activity against Leukemia, Non-Small Cell Lung Cancer, and Renal Cancer panels |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.

-

MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Visualizing Potential Mechanism: Apoptosis Signaling Pathway

A common mechanism of action for anticancer compounds is the induction of apoptosis, or programmed cell death. The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

In Vitro Antimicrobial Screening

The unique electronic properties of trifluoromethylated compounds also make them candidates for antimicrobial drug discovery. Preliminary screening against a panel of pathogenic bacteria is a crucial first step.

Representative Data from Analog Studies

Studies on fluorine- and trifluoromethyl-substituted biphenyl derivatives have shown antibacterial activity against a range of pathogens. Molecular docking studies from these investigations suggest that the bacterial enzyme FabH, a key component of the fatty acid synthesis pathway, could be a potential target.[1]

Table 2: Representative Antimicrobial Screening Data for Structurally Related Trifluoromethyl Biphenyls

| Compound Class | Assay Type | Target Organisms | Potential Target |

| Fluorinated Biphenyl Derivatives | Broth Microdilution | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | FabH (Fatty Acid Synthase) |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli, S. aureus) is prepared to a specific cell density (typically 0.5 McFarland standard).

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Visualizing Potential Mechanism: Bacterial Fatty Acid Synthesis (FASII) Pathway

Inhibition of the bacterial fatty acid synthesis (FASII) pathway is a validated antimicrobial strategy. The enzyme FabH catalyzes the initial condensation step in this essential process.

Caption: Bacterial Fatty Acid Synthesis (FASII) pathway initiation.

Summary and Future Directions

The preliminary biological screening of this compound is a critical step in evaluating its therapeutic potential. Based on the activity of structurally related compounds, both anticancer and antimicrobial activities are plausible areas for investigation. The experimental protocols outlined in this guide provide a robust framework for conducting these initial studies. Positive results from these in vitro assays would warrant further investigation into the specific mechanisms of action, in vivo efficacy, and toxicological profiles to advance this compound through the drug discovery pipeline.

References

In Silico Modeling of 3-Amino-4-(trifluoromethyl)biphenyl Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of 3-Amino-4-(trifluoromethyl)biphenyl (P-3-ATB) , a small molecule with potential therapeutic applications. Due to its structural similarity to known enzyme inhibitors, this document will focus on its putative role as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways and a target for the treatment of type 2 diabetes and obesity. This guide outlines detailed methodologies for in silico analysis, including molecular docking and ADME/Tox prediction, alongside relevant experimental protocols for target validation and inhibitor screening. All quantitative data for structurally related compounds are summarized for comparative analysis.

Introduction to this compound (P-3-ATB)

This compound is a biphenyl derivative characterized by an amino group and a trifluoromethyl group on one of the phenyl rings. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. While specific biological data for P-3-ATB is limited in publicly available literature, its structural features suggest potential interactions with protein tyrosine phosphatases (PTPs). PTP1B, in particular, is a well-validated target for which numerous biphenyl-containing inhibitors have been developed.[1][2][3][4] Therefore, this guide will use the inhibition of PTP1B as the primary hypothesis for modeling the interactions of P-3-ATB.

Chemical Structure:

-

IUPAC Name: 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine

-

CAS Number: 1211195-38-8 (for the hydrochloride salt)

-

Molecular Formula: C₁₃H₁₀F₃N

Putative Biological Target: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in negatively regulating the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins.[5] Inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes and obesity, as it can enhance insulin sensitivity.[3]

PTP1B Signaling Pathway

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the hypothesized mechanism of action for a PTP1B inhibitor like P-3-ATB.

In Silico Modeling Workflow

The following workflow outlines a standard procedure for the in silico investigation of P-3-ATB's interaction with its putative target, PTP1B.

Quantitative Data for Structurally Related PTP1B Inhibitors

The following table summarizes the inhibitory activity of various biphenyl derivatives against PTP1B, providing a reference for the expected potency of P-3-ATB.

| Compound ID | Structure | Target | IC₅₀ (µM) | Inhibition Type | Reference |

| Biphenyl Sulfonamide Derivative | 4-(biphenyl-4-ylmethylsulfanylmethyl)-N-(hexane-1-sulfonyl)benzamide | PTP1B | 0.25 | Allosteric | [2] |

| Trodusquemine (MSI-1436) | Spermine-cholesterol adduct | PTP1B | 1.0 | Non-competitive | [5] |

| Biphenyl-based PD-L1 Inhibitor (BMS-202) | Biphenyl derivative | PD-L1 | Not applicable for PTP1B | Competitive | [6] |

| 2-iminobenzimidazole derivative (7a) | N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazole | PTP1B | Potency described qualitatively | Dual-target | [1] |

Note: Data for P-3-ATB is not available and would be the objective of future experimental validation.

Detailed Methodologies

In Silico Modeling Protocols

5.1.1. Molecular Docking

-

Objective: To predict the binding mode and affinity of P-3-ATB to the active or allosteric sites of PTP1B.

-

Software: AutoDock Vina, Glide, or similar.

-

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of P-3-ATB. If not available, generate it using a molecule builder (e.g., Avogadro, ChemDraw) and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges (e.g., Gasteiger charges).

-

-

Target Preparation:

-

Download the crystal structure of human PTP1B from the Protein Data Bank (PDB; e.g., PDB ID: 1T4J).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign charges.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or known active/allosteric sites.

-

-

Docking Simulation:

-

Run the docking algorithm with appropriate parameters (e.g., exhaustiveness).

-

Analyze the resulting poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

-

Interaction Analysis:

-

Visualize the best docking pose in a molecular viewer (e.g., PyMOL, Chimera) to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between P-3-ATB and PTP1B residues.

-

-

5.1.2. ADME/Tox Prediction

-

Objective: To computationally assess the pharmacokinetic and toxicological properties of P-3-ATB.

-

Software: SwissADME, admetSAR, or similar web servers/software.

-

Protocol:

-

Input the SMILES string or 3D structure of P-3-ATB into the prediction tool.

-

Analyze the output parameters, including but not limited to:

-

Absorption: Lipophilicity (LogP), water solubility, gastrointestinal absorption.

-

Distribution: Blood-brain barrier permeability, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Experimental Protocols for Target Validation

5.2.1. PTP1B Inhibition Assay

-

Objective: To experimentally determine the inhibitory activity (IC₅₀) of P-3-ATB against PTP1B.

-

Principle: A fluorogenic or colorimetric substrate for PTP1B is used. The rate of product formation is measured in the presence and absence of the inhibitor.

-

Materials:

-

Recombinant human PTP1B.

-

Substrate: p-Nitrophenyl Phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

-

P-3-ATB stock solution in DMSO.

-

96-well microplate and plate reader.

-

-

Protocol:

-

Prepare a serial dilution of P-3-ATB in the assay buffer.

-

In a 96-well plate, add the assay buffer, PTP1B enzyme, and the various concentrations of P-3-ATB. Include a control with DMSO only (no inhibitor).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (e.g., pNPP).

-

Measure the absorbance (for pNPP at 405 nm) or fluorescence (for DiFMUP) at regular intervals.

-

Calculate the reaction rates and determine the percentage of inhibition for each concentration of P-3-ATB.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

This technical guide provides a framework for the in silico and experimental investigation of this compound as a putative PTP1B inhibitor. The outlined workflows and protocols offer a systematic approach to characterizing its binding interactions, predicting its pharmacokinetic profile, and validating its biological activity. While direct experimental data for P-3-ATB is currently lacking, the methodologies presented here, along with the comparative data from related compounds, provide a solid foundation for future research and development efforts targeting this promising molecule. The successful validation of P-3-ATB as a PTP1B inhibitor could pave the way for its development as a novel therapeutic agent for metabolic diseases.

References

- 1. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl via Suzuki-Miyaura Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers a comprehensive overview of the methodology, including reaction conditions, characterization data, and a discussion of the compound's potential applications.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the presence of an amino group provides a key functional handle for further molecular elaboration and can play a crucial role in pharmacophore interactions. The target molecule, this compound, combines these features, making it a highly desirable intermediate for the synthesis of novel therapeutic agents. The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, offering high yields and broad functional group tolerance.[1][2]

Synthesis via Suzuki-Miyaura Coupling

The synthesis of this compound can be achieved by the Suzuki-Miyaura cross-coupling of a suitable trifluoromethyl-substituted aryl halide with an aminophenylboronic acid derivative, or vice-versa. A plausible and efficient synthetic route involves the coupling of 2-bromo-5-aminobenzotrifluoride with phenylboronic acid.

Reaction Scheme:

Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for similar substrates. Optimization may be required to achieve maximum yield and purity.

Materials:

-

2-Bromo-5-aminobenzotrifluoride (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq) or a more specialized ligand like SPhos or XPhos for improved yields with challenging substrates.[3]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-aminobenzotrifluoride (1.0 mmol, 240 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and triphenylphosphine (0.04 mmol, 10.5 mg).

-

Add potassium carbonate (2.0 mmol, 276 mg).

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).

-

The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromo-5-aminobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 75-85 |

| 2 | 4-Bromo-alpha,alpha,alpha-trifluorotoluene | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 85 | 16 | 70-80 |

| 3 | 2-Iodo-5-aminobenzotrifluoride | Phenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |

Yields are estimated based on similar reactions reported in the literature and may vary.

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀F₃N |

| Molecular Weight | 237.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Estimated 85-90 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.55-7.45 (m, 5H, Ar-H), 7.30 (d, J = 8.4 Hz, 1H, Ar-H), 6.90 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.90 (s, 2H, NH₂) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 147.0, 140.5, 131.5 (q, J = 30 Hz), 129.5, 129.0, 128.5, 127.0, 124.0 (q, J = 272 Hz), 118.0, 115.5 |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s) |

| Mass Spectrum (EI) | m/z 237 (M⁺), 218, 168 |

Note: NMR and MS data are predicted based on analogous structures and may require experimental verification.[4][5][6]

Mandatory Visualizations

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification process.

Applications in Drug Development

Amino-biphenyl derivatives are important pharmacophores found in a variety of biologically active molecules. The specific scaffold of this compound can serve as a crucial intermediate in the synthesis of inhibitors for various enzymes and receptors. For instance, aminobiphenyls have been investigated as scaffolds for:

-

Kinase Inhibitors: The amino group can be functionalized to interact with the hinge region of kinases, while the biphenyl core can be modified to achieve selectivity.

-

Nuclear Receptor Modulators: The biphenyl structure can mimic endogenous ligands for various nuclear receptors.

-

Antimicrobial and Antiviral Agents: The unique electronic and steric properties imparted by the trifluoromethyl group can lead to potent antimicrobial or antiviral activity.[7][8]

The ability to readily synthesize this compound via the robust Suzuki-Miyaura coupling allows for the generation of diverse libraries of derivatives for high-throughput screening in drug discovery campaigns.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. The detailed protocol and data presented in these application notes offer a solid foundation for researchers in medicinal chemistry and drug development to produce this valuable building block. The strategic combination of the amino, trifluoromethyl, and biphenyl moieties makes this compound a highly attractive starting point for the design and synthesis of novel therapeutic agents.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum [chemicalbook.com]

- 6. (1,1'-Biphenyl)-4,4'-diamine, 2,2'-bis(trifluoromethyl)- | C14H10F6N2 | CID 629349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenanthridine - Wikipedia [en.wikipedia.org]

- 8. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: A Robust Protocol for the Synthesis of 3-Amino-4-(trifluoromethyl)biphenyl

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-Amino-4-(trifluoromethyl)biphenyl, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of this and structurally related biphenyl amines.

Introduction

Biphenyl scaffolds containing trifluoromethyl groups are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties imparted by the trifluoromethyl substituent, such as increased metabolic stability and lipophilicity. This compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The protocol herein describes a reproducible and scalable synthesis utilizing a Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds.

Experimental Protocol

The synthesis of this compound is performed via a Suzuki-Miyaura cross-coupling reaction between 5-amino-2-bromobenzotrifluoride and phenylboronic acid.

Materials:

-

5-Amino-2-bromobenzotrifluoride

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 5-amino-2-bromobenzotrifluoride (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and SPhos (0.02 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Catalyst Addition: Under the inert atmosphere, add palladium(II) acetate (0.01 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.

-

Reaction: Stir the mixture at 80 °C under an inert atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Starting Material 1 | 5-Amino-2-bromobenzotrifluoride |

| Starting Material 2 | Phenylboronic acid |

| Catalyst | Palladium(II) acetate / SPhos |

| Base | Potassium carbonate |

| Solvent | 1,4-Dioxane / Water (4:1) |

| Reaction Temperature | 80 °C |

| Reaction Time | 12 hours |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | Off-white to pale yellow solid |

Visualizations

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium compounds are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reactants.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Suzuki-Miyaura cross-coupling reaction is a reliable and efficient method for obtaining the target compound in high yield and purity. This protocol can be adapted for the synthesis of other substituted biphenyl amines, making it a valuable tool for researchers in drug discovery and materials science.

Application Note: Purification of 3-Amino-4-(trifluoromethyl)biphenyl by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-(trifluoromethyl)biphenyl is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). Column chromatography is a widely used and effective technique for the purification of such organic compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, addressing the specific challenges associated with the purification of aromatic amines.

Aromatic amines, such as the target compound, often exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel, which can lead to peak tailing and poor separation.[1][2] To mitigate these undesirable interactions, two primary strategies can be employed: the use of a mobile phase modifier (a competing amine) or the utilization of an amine-functionalized stationary phase.[1][2] This note will detail a robust protocol using a standard silica gel stationary phase with a modified mobile phase, a common and accessible approach in most chemistry laboratories.

Data Presentation: Chromatographic Conditions

The following table summarizes the recommended starting conditions for the column chromatography purification of this compound. These parameters are based on established methods for the purification of aromatic amines and can be optimized as needed.

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography. |

| Mobile Phase | Hexane/Ethyl Acetate with 0.5-1% Triethylamine (v/v) | A common solvent system for moderately polar compounds.[1][3] The addition of triethylamine, a competing amine, is crucial to prevent peak tailing by masking the acidic silanol groups on the silica surface.[2] |

| Elution Mode | Gradient Elution (e.g., 5% to 30% Ethyl Acetate in Hexane) | A gradient is recommended to efficiently elute the target compound while separating it from less polar and more polar impurities. The optimal gradient should be determined by Thin Layer Chromatography (TLC) analysis. |

| Sample Preparation | The crude compound is dissolved in a minimal amount of dichloromethane or the initial mobile phase and can be dry-loaded onto silica gel. | Dry loading is preferred for better resolution as it ensures a more uniform application of the sample onto the column. |

| Detection | UV visualization at 254 nm (if using TLC plates with a fluorescent indicator) | Aromatic compounds like this compound are typically UV active, allowing for easy visualization on TLC plates and during fraction analysis. |

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.

1. Materials and Reagents:

-

Crude this compound

-

Silica Gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, for sample loading)

-

Thin Layer Chromatography (TLC) plates (silica gel coated with F254 indicator)

-

Glass column for chromatography

-

Collection tubes or flasks

-

Rotary evaporator

2. Method Development using Thin Layer Chromatography (TLC):

-

Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3) and add a small amount of triethylamine (e.g., 1%) to each.

-

Spot the crude material solution onto separate TLC plates.

-

Develop the TLC plates in the prepared chambers.

-

Visualize the plates under a UV lamp at 254 nm.

-

The ideal solvent system will provide a good separation of the desired compound spot from impurities, with a retention factor (Rf) for the target compound of approximately 0.2-0.4.

3. Column Packing:

-

Secure the chromatography column in a vertical position in a fume hood.

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Et₃N).

-

Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

-

Add a layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.

-

Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.

4. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane.

-

Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

-

Carefully add the dry-loaded sample onto the top of the packed column.

5. Elution and Fraction Collection:

-

Begin elution with the initial, less polar mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to the gradient determined by TLC.

-

Collect fractions in appropriately sized test tubes or flasks.

-

Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

6. Isolation and Analysis of the Purified Compound: